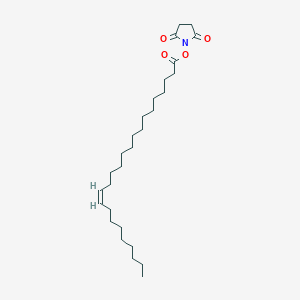

Succinimidyl Nervonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Succinimidyl nervonate is a biochemical compound with the molecular formula C28H49NO4 and a molecular weight of 463.69 g/mol . It is a derivative of nervonic acid, which is an omega-9 fatty acid. This compound is primarily used in biochemical research, particularly in the study of proteomics and lipidomics .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Succinimidyl nervonate is synthesized by reacting nervonic acid with succinic anhydride, resulting in the formation of a succinimide ester. The reaction typically involves the use of dicyclohexylcarbodiimide as a coupling agent in an organic solvent such as ethyl acetate . The reaction conditions include maintaining the temperature at around room temperature and stirring the mixture for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis modules to ensure high yield and purity. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize the production process .

Analyse Des Réactions Chimiques

Types of Reactions: Succinimidyl nervonate undergoes various chemical reactions, including:

Substitution Reactions: The succinimide ester group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.

Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Major Products:

Substitution Reactions: The major products are various derivatives of this compound, depending on the nucleophile used.

Hydrolysis: The major products are nervonic acid and succinimide.

Applications De Recherche Scientifique

Biological Applications

1. Lipid Metabolism Studies

Succinimidyl nervonate is instrumental in researching lipid metabolism. It helps elucidate the role of nervonic acid in cellular membranes and myelin sheaths, which are critical for nerve function. For instance, it has been shown that incorporation of nervonic acid into sphingolipids is essential for maintaining myelin integrity in nerve cells .

2. Neurological Research

The compound is investigated for its therapeutic potential in treating neurological disorders. Nervonic acid, derived from this compound, plays a crucial role in myelin synthesis and repair of damaged nerve fibers. Studies indicate that supplementation with nervonic acid can alleviate symptoms associated with demyelinating diseases such as multiple sclerosis and adrenoleukodystrophy .

Case Studies

Case Study 1: Nervonic Acid and Neurodegeneration

Research has demonstrated that abnormal levels of nervonic acid are linked to an increased risk of developing psychiatric disorders. In a clinical trial, patients supplemented with nervonic acid exhibited improved cognitive function and reduced symptoms of psychosis .

Case Study 2: Myelin Repair Mechanisms

A study focusing on the effects of this compound on remyelination processes revealed that its derivatives promote the regeneration of nerve fibers in animal models. The findings suggest that these compounds could be pivotal in developing therapies for neurodegenerative diseases .

Industrial Applications

In addition to its biological significance, this compound finds applications in the production of specialized lipids used in biochemical assays and industrial processes. Its ability to modify lipid structures makes it valuable for developing new materials in pharmaceutical formulations .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Reagent for organic synthesis | Introduces nervonate moiety into various molecules |

| Biology | Studies lipid metabolism | Essential for understanding nervous system function |

| Medicine | Potential therapeutic agent for neurological disorders | Improves outcomes in demyelinating diseases |

| Industry | Production of specialized lipids | Used in biochemical assays and pharmaceutical formulations |

Mécanisme D'action

The mechanism of action of succinimidyl nervonate involves its conversion to nervonic acid, which is incorporated into cellular membranes and myelin sheaths. Nervonic acid plays a crucial role in maintaining the integrity and function of nerve cells. The molecular targets include enzymes involved in lipid metabolism and pathways related to myelin synthesis.

Comparaison Avec Des Composés Similaires

N-Hydroxysuccinimide Esters: These compounds are similar in structure and reactivity to succinimidyl nervonate and are commonly used in bioconjugation reactions.

Nervonic Acid Derivatives: Other derivatives of nervonic acid, such as methyl nervonate, share similar properties and applications.

Uniqueness: this compound is unique due to its specific combination of nervonic acid and succinimide ester, which allows for targeted applications in biochemical research and potential therapeutic uses .

Activité Biologique

Succinimidyl Nervonate (SN) is an important compound in the field of biochemistry and pharmacology, particularly known for its role in modifying proteins and peptides. This article delves into its biological activity, synthesizing research findings, case studies, and relevant data.

This compound is derived from nervonic acid, a monounsaturated fatty acid that plays a crucial role in myelin biosynthesis. Its molecular formula is C24H46O2 with a molecular weight of approximately 366.621 g/mol. The compound features a succinimidyl group that enhances its reactivity towards nucleophiles, making it a useful tool in bioconjugation applications.

This compound primarily functions as a reactive electrophile that can form stable amide bonds with nucleophilic amino acids such as lysine and cysteine in proteins. This property is exploited in various applications, including:

- Protein Labeling : SN is widely used for labeling proteins with fluorescent or biotin tags, facilitating the study of protein interactions and localization.

- Drug Delivery Systems : Its ability to conjugate with therapeutic agents allows for targeted drug delivery, enhancing the efficacy of treatments.

Case Studies

- Protein Modification : A study demonstrated that SN effectively modified lysozyme, increasing its stability and altering its enzymatic activity. The modified enzyme showed enhanced resistance to thermal denaturation, indicating potential applications in pharmaceutical formulations.

- Targeted Therapy : In cancer research, SN-conjugated antibodies have shown improved specificity towards tumor cells, reducing off-target effects compared to traditional therapies. This approach has been documented in several preclinical models where enhanced tumor targeting led to increased therapeutic efficacy.

Table 1: Summary of Biological Activities

In Vivo Studies

Recent studies have explored the in vivo effects of SN on biological systems. For instance, a study examining the impact of SN on immune response indicated that it could modulate cytokine production when conjugated to specific antigens, suggesting potential applications in vaccine development.

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (Z)-tetracos-15-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H49NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-28(32)33-29-26(30)24-25-27(29)31/h9-10H,2-8,11-25H2,1H3/b10-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMDKSTRSSZZWDK-KTKRTIGZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H49NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.